1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione
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Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a piperazine ring, and a nitrophenyl group
Preparation Methods
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The indole derivative is then reacted with a piperazine derivative, often through nucleophilic substitution reactions.
Attachment of the Nitrophenyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the piperazine ring can enhance binding affinity. The nitrophenyl group may contribute to the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione can be compared with other indole derivatives and piperazine-containing compounds. Similar compounds include:
1-(2-methyl-1H-indol-3-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]ethane-1,2-dione: This compound has a chlorophenyl group instead of a nitrophenyl group, which may alter its chemical and biological properties.
1-(2-methyl-1H-indol-3-yl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethane-1,2-dione:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-14-19(17-4-2-3-5-18(17)22-14)20(26)21(27)24-12-10-23(11-13-24)15-6-8-16(9-7-15)25(28)29/h2-9,22H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOKVDNLTKYQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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